molecular formula C18H20N2O2 B11835886 3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one

3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one

Cat. No.: B11835886
M. Wt: 296.4 g/mol
InChI Key: RYBFIYBCLOFPOK-UHFFFAOYSA-N
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Description

3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one is a synthetic organic compound that belongs to the azetidinone class. Azetidinones are four-membered lactams, which are cyclic amides. This compound is characterized by the presence of an amino group, an ethyl-substituted phenyl group, and a methoxy-substituted phenyl group attached to the azetidinone ring. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene. The imine is usually prepared by the condensation of an amine with an aldehyde or ketone.

    Substitution Reactions: The introduction of the amino, ethylphenyl, and methoxyphenyl groups can be achieved through various substitution reactions. For example, the amino group can be introduced through nucleophilic substitution, while the ethylphenyl and methoxyphenyl groups can be introduced through electrophilic aromatic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents that enhance reaction efficiency and selectivity are often employed in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the azetidinone ring to an azetidine ring.

    Substitution: The amino, ethylphenyl, and methoxyphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce azetidine derivatives.

Scientific Research Applications

3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-phenyl-1-(4-methoxyphenyl)azetidin-2-one: Lacks the ethyl group on the phenyl ring.

    3-Amino-4-(4-methylphenyl)-1-(4-methoxyphenyl)azetidin-2-one: Contains a methyl group instead of an ethyl group on the phenyl ring.

    3-Amino-4-(4-ethylphenyl)-1-phenylazetidin-2-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

3-Amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one is unique due to the presence of both the ethyl-substituted phenyl group and the methoxy-substituted phenyl group. This combination of substituents imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various fields.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

3-amino-4-(4-ethylphenyl)-1-(4-methoxyphenyl)azetidin-2-one

InChI

InChI=1S/C18H20N2O2/c1-3-12-4-6-13(7-5-12)17-16(19)18(21)20(17)14-8-10-15(22-2)11-9-14/h4-11,16-17H,3,19H2,1-2H3

InChI Key

RYBFIYBCLOFPOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)N

Origin of Product

United States

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